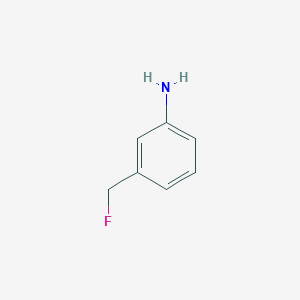

3-(Fluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(fluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDSQJAWPPBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-46-2 | |

| Record name | 3-fluoromethyl aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)aniline

Disclaimer: This guide provides information on 3-(Trifluoromethyl)aniline, as searches for 3-(Fluoromethyl)aniline yielded limited data, suggesting a possible typographical error in the original query. 3-(Trifluoromethyl)aniline is a significant compound in chemical synthesis and drug development.

This technical whitepaper offers an in-depth overview of the core physicochemical properties of 3-(Trifluoromethyl)aniline. The information is curated for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and relevant workflows to support research and industrial applications.

Core Physicochemical Data

3-(Trifluoromethyl)aniline is a substituted aniline featuring a trifluoromethyl group at the 3-position of the benzene ring. This electron-withdrawing group significantly influences the molecule's electronic properties, reactivity, and biological activity. The compound appears as a colorless to pale yellow liquid with a characteristic mild, amine-like or fishlike odor.[1][2] It is known to be soluble in organic solvents and has low solubility in water.[2][3]

The key physicochemical properties of 3-(Trifluoromethyl)aniline are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃N | [2][3] |

| Molecular Weight | 161.12 g/mol | [1] |

| CAS Number | 98-16-8 | [2] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Melting Point | 5 to 6 °C (41 to 43 °F; 278 to 279 K) | [4] |

| Boiling Point | 187 to 188 °C (369 to 370 °F; 460 to 461 K) | [4] |

| Density | 1.29 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.480 at 20 °C | |

| Vapor Pressure | 0.3 mmHg at 20 °C | |

| Flash Point | 75°C (closed cup) | [2] |

| Water Solubility | 5 g/L at 20°C | [3] |

| LogP | 2.3 | [5] |

Experimental Protocols: Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for the application of 3-(Trifluoromethyl)aniline in research and development. Below are generalized experimental protocols for key properties.

1. Determination of Melting Point: The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of solidified 3-(Trifluoromethyl)aniline is packed into a capillary tube and placed in the apparatus. The temperature is slowly increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded. For a pure substance, this range should be narrow.

2. Determination of Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation flask equipped with a thermometer. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at atmospheric pressure is recorded as the boiling point. For higher accuracy, the pressure should be recorded and the boiling point corrected to standard pressure if necessary.

3. Determination of Solubility (Shake-Flask Method): This method determines the equilibrium solubility of a compound in a specific solvent.

-

Procedure:

-

An excess amount of 3-(Trifluoromethyl)aniline is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

The vial is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, the solution is allowed to stand to allow undissolved solute to settle.

-

A sample of the supernatant is carefully removed, filtered through a syringe filter (e.g., 0.22 µm), and diluted with a suitable solvent.

-

The concentration of 3-(Trifluoromethyl)aniline in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with standard solutions of known concentrations.

-

The solubility is then calculated by taking the dilution factor into account.

-

Workflow and Process Visualization

To facilitate a clearer understanding of the experimental procedures, the following diagrams illustrate key workflows.

References

- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-(Trifluoromethyl)aniline, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Fluoromethyl)aniline and Its Trifluoromethyl Analog for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3-(Fluoromethyl)aniline and its significantly more prominent trifluoromethyl analog. This guide elucidates their chemical identities, physicochemical properties, and established roles as key intermediates in medicinal chemistry.

There is a notable disparity in the available scientific literature between this compound and 3-(Trifluoromethyl)aniline. The latter is a widely used and well-documented compound in the synthesis of pharmaceuticals and agrochemicals, whereas detailed information on the former is comparatively scarce. This guide reflects that disparity, with a primary focus on the trifluoromethyl derivative while presenting all available data for the monofluoromethyl compound.

Chemical Identification and Synonyms

Correctly identifying chemical compounds is critical for research and development. The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.

Table 1: CAS Numbers and Synonyms

| Compound Name | CAS Number | Common Synonyms |

| 3-(Trifluoromethyl)aniline | 98-16-8 | 3-Aminobenzotrifluoride, m-Aminobenzotrifluoride, α,α,α-Trifluoro-m-toluidine, m-Trifluoromethylaniline[1] |

| This compound | 456-46-2[2][3][4] | m-Aminobenzyl fluoride |

Physicochemical Properties

The physical and chemical properties of these anilines are fundamental to their application in chemical synthesis, influencing reaction conditions, solubility, and safety considerations.

Table 2: Physicochemical Data

| Property | 3-(Trifluoromethyl)aniline | This compound |

| Molecular Formula | C₇H₆F₃N | C₇H₈FN |

| Molecular Weight | 161.12 g/mol [5] | 125.15 g/mol |

| Appearance | Colorless to pale yellow liquid[6] | Data not available |

| Odor | Fish-like[6] | Data not available |

| Melting Point | 5 to 6 °C[5] | Data not available |

| Boiling Point | 187 to 188 °C[5] | Data not available |

| Density | 1.29 g/cm³[5] | Data not available |

| Solubility in Water | Insoluble[6] | Data not available |

| Refractive Index | n20/D 1.480 (lit.) | Data not available |

Role in Drug Development and Signaling Pathways

3-(Trifluoromethyl)aniline and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

A prime example of the pharmaceutical application of a 3-(trifluoromethyl)aniline derivative is in the synthesis of Flunixin , a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Flunixin is synthesized from 2-methyl-3-(trifluoromethyl)aniline.[7]

Signaling Pathway: Cyclooxygenase (COX) Inhibition by Flunixin

Flunixin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8]

Other notable drugs synthesized from trifluoromethylaniline derivatives include:

-

Nilotinib and Ponatinib: Tyrosine kinase inhibitors used in cancer therapy.[12][13][14][15][16]

-

Regorafenib: A multi-kinase inhibitor for cancer treatment.[7][17][18][19][20]

These examples highlight the significance of the trifluoromethylaniline scaffold in targeting a range of signaling pathways implicated in various diseases.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific advancement. Below are representative synthesis procedures for 3-(Trifluoromethyl)aniline and a key derivative.

Protocol 1: Synthesis of 3-(Trifluoromethyl)aniline by Reduction of 3-Nitrobenzotrifluoride

This protocol is a general representation of a common synthetic route.

Materials:

-

3-Nitrobenzotrifluoride

-

Palladium on carbon (Pd/C) catalyst

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 3-nitrobenzotrifluoride in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol to ensure all product is collected.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-(trifluoromethyl)aniline.

-

The crude product can be further purified by distillation if necessary.

Protocol 2: Synthesis of Flunixin from 2-Methyl-3-(trifluoromethyl)aniline

This protocol describes a solvent-free synthesis of Flunixin.[10]

Materials:

-

2-Methyl-3-(trifluoromethyl)aniline

-

2-Chloronicotinic acid

-

Boric acid (catalyst)

Procedure:

-

Combine 2-methyl-3-(trifluoromethyl)aniline and 2-chloronicotinic acid in a 2:1 molar ratio in a reaction vessel.[10]

-

Add a catalytic amount of boric acid (e.g., 30 mol%).[10]

-

Heat the mixture to 120 °C under solvent-free conditions.[10]

-

Maintain the temperature and stir the reaction mixture. The reaction time may vary, but can be around 45 minutes for larger scales.[10]

-

Monitor the reaction for the formation of 2-(2-methyl-3-(trifluoromethyl)anilino)nicotinic acid (Flunixin).

-

Upon completion, the product can be isolated and purified by appropriate methods such as recrystallization.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic relationship between 3-(trifluoromethyl)aniline and the final drug product, Flunixin.

References

- 1. This compound | 456-46-2 [chemicalbook.com]

- 2. This compound | 456-46-2 [sigmaaldrich.com]

- 3. 456-46-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. parchem.com [parchem.com]

- 5. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. ClinPGx [clinpgx.org]

- 17. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Regorafenib - NCI [dctd.cancer.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-(Fluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Fluoromethyl)aniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally related compounds. This approach offers a robust estimation of the expected chemical shifts and coupling patterns, providing a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the known spectral data of aniline, toluene, and fluoromethane. The chemical shifts of the aromatic protons are estimated by considering the additive effects of the amino (-NH₂) and fluoromethyl (-CH₂F) substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 6.8 - 7.0 | Singlet (or narrow triplet) | - |

| H-4 | 6.7 - 6.9 | Doublet of doublets | ~8, 2 |

| H-5 | 7.1 - 7.3 | Triplet | ~8 |

| H-6 | 6.6 - 6.8 | Doublet of triplets | ~8, 1 |

| -NH₂ | 3.5 - 4.5 | Broad singlet | - |

| -CH₂F | 5.2 - 5.4 | Doublet | ⁴⁸JHF ≈ 48 |

Note: Predicted values are estimations and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are derived from the analysis of aniline, toluene, and fluoromethane, considering the inductive and resonance effects of the substituents. The fluoromethyl carbon is expected to exhibit a significant C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 | 146 - 148 | - |

| C-2 | 114 - 116 | - |

| C-3 | 138 - 140 | ~15-20 |

| C-4 | 118 - 120 | ~5 |

| C-5 | 129 - 131 | < 2 |

| C-6 | 115 - 117 | ~2-3 |

| -CH₂F | 83 - 85 | ~170-180 |

Note: Predicted values are estimations. The carbon attached to the fluorine will appear as a doublet, and other nearby carbons may also show smaller C-F couplings.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines like this compound is provided below.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄ can be used depending on the sample's solubility. The solvent should not have signals that overlap with the signals of interest.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Procedure:

-

Accurately weigh the desired amount of this compound.

-

Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.

-

If necessary, gently warm the mixture or use sonication to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer, typically around 4-5 cm.[1]

-

2. NMR Data Acquisition

-

Spectrometer: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H couplings.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate for most carbons, but longer delays may be needed for quaternary carbons.

-

Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing to the internal standard.

Molecular Structure and Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR assignments.

References

Unveiling the Molecular Signature: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-(Fluoromethyl)aniline

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the analysis of 3-(Fluoromethyl)aniline using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document details experimental protocols, data interpretation, and key spectral features to facilitate the accurate identification and characterization of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural integrity and purity are paramount for the successful development of target molecules. This guide offers a detailed examination of the analytical techniques used to confirm the identity and structure of this compound, focusing on FT-IR and mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 187-188 °C |

| Melting Point | 5-6 °C |

| Density | 1.29 g/mL at 25 °C |

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol: FT-IR Analysis

A general protocol for obtaining the FT-IR spectrum of liquid this compound is as follows:

-

Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly onto a potassium bromide (KBr) plate. A second KBr plate is then placed on top to create a thin, uniform film.[1]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is recorded. The typical range for analysis is 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Diagram: FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis of a liquid sample.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption bands. The interpretation of these bands is based on established correlations for aromatic amines and organofluorine compounds. A study on the vibrational spectra of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline has provided detailed assignments.[2]

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 1620-1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretching | Aromatic Ring |

| 1335-1250 | C-N stretching | Aromatic Amine |

| 1300-1100 | C-F stretching | Trifluoromethyl (-CF₃) |

| 900-675 | C-H out-of-plane bending | Aromatic Ring |

Note: The exact peak positions may vary slightly depending on the experimental conditions.

The presence of two bands in the N-H stretching region is characteristic of a primary amine.[3] The strong absorptions in the 1300-1100 cm⁻¹ range are indicative of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound, often coupled with Gas Chromatography (GC-MS), is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.

-

Injection: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method used for this type of analysis.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Diagram: GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (161.12 g/mol ). The fragmentation pattern is consistent with that of aromatic amines and trifluoromethyl-substituted compounds.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Ion | Postulated Neutral Loss |

| 161 | [M]⁺ | - |

| 142 | [M - F]⁺ | F |

| 114 | [M - HCN - F]⁺ or [M - CF₃]⁺ | HCN, F or CF₃ |

| 92 | [C₆H₄N]⁺ | CF₃ |

The fragmentation of aromatic amines often involves the loss of HCN. The presence of the trifluoromethyl group leads to characteristic losses of fluorine (F) and the trifluoromethyl radical (CF₃). The relative stability of the aromatic ring results in a relatively intense molecular ion peak.

Diagram: Fragmentation Pathway of this compound

Caption: Postulated fragmentation of this compound.

Conclusion

The combination of FT-IR and mass spectrometry provides a robust analytical framework for the characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and provides structural information through its fragmentation pattern. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the quality and identity of this critical chemical intermediate.

References

A Technical Guide to the Solubility and Stability of 3-(Fluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 3-(Fluoromethyl)aniline (CAS 98-16-8). A critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, understanding its physicochemical properties is paramount for process development, formulation, and ensuring product quality and safety. This document summarizes known physicochemical data, presents qualitative solubility profiles, and outlines potential degradation pathways. Due to the scarcity of specific quantitative data in public literature, this guide provides detailed experimental protocols for determining thermodynamic solubility and performing forced degradation studies to assess stability, empowering researchers to generate the necessary data for their specific applications.

Introduction

This compound, also known as m-aminobenzotrifluoride, is an aromatic amine characterized by a trifluoromethyl group at the meta position of the aniline ring. This electron-withdrawing group significantly influences the molecule's basicity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is crucial for its effective use, from synthesis and purification to storage and formulation. This guide aims to consolidate the existing knowledge and provide practical methodologies for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in solution and its intrinsic stability.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |

| Synonyms | m-Aminobenzotrifluoride, m-Trifluoromethylaniline | [3] |

| CAS Number | 98-16-8 | |

| Molecular Formula | C₇H₆F₃N | |

| Molecular Weight | 161.12 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 5 - 6 °C | [3] |

| Boiling Point | 187 - 193 °C | [3] |

| Density | ~1.29 - 1.303 g/cm³ at 25 °C | [5] |

| pKa | 3.49 at 25 °C | [4] |

| logP | 2.09 - 2.3 | [6] |

| Vapor Pressure | 0.3 mmHg at 20 °C |

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, purification, and formulation. The trifluoromethyl group increases the lipophilicity of the aniline core, influencing its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited. The available data is summarized in the table below.

| Solvent | Solvent Type | Solubility | Temperature (°C) | Method | Reference(s) |

| Water | Polar Protic | 5 g/L | 20 | Not Specified | [4] |

| Water | Polar Protic | 4.68 g/L | 20 | Regulation (EC) No. 440/2008, Annex, A.6 |

Qualitative Solubility Profile

Based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative solubility profile can be inferred. The aromatic ring and trifluoromethyl group contribute to its solubility in non-polar solvents, while the polar amine group allows for some interaction with polar solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The amine group can form hydrogen bonds with protic solvents. Sources indicate solubility in ethanol.[2] |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents can engage in dipole-dipole interactions with the molecule. |

| Non-Polar (e.g., Toluene, Hexane, Diethyl Ether) | Soluble | The lipophilic nature of the trifluoromethylated benzene ring favors solubility in non-polar environments. Sources indicate solubility in ether.[2] |

| Aqueous Acid (e.g., 5% HCl) | Soluble | As a weak base, it forms a water-soluble ammonium salt upon protonation by a strong acid.[7] |

| Aqueous Base (e.g., 5% NaOH) | Insoluble | The amine group is not acidic and will not be deprotonated by a common aqueous base. |

Stability Profile

The stability of this compound is a key consideration for storage, handling, and its use in chemical reactions. Like many anilines, it is susceptible to degradation through oxidation and exposure to light.

General Stability and Storage

-

General Stability : The compound is reported to be stable at room temperature in closed containers under normal storage and handling conditions.[4]

-

Storage Recommendations : To ensure long-term purity, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[4][8] Refrigeration at 2-8°C is advisable to minimize potential degradation.[4][9]

-

Incompatibilities : Contact with strong oxidizing agents, strong acids, and acid chlorides should be avoided to prevent vigorous reactions.[8][9]

Potential Degradation Pathways

Forced degradation studies are necessary to identify potential degradation products and establish degradation pathways. Based on the chemical structure of this compound, the following degradation pathways are plausible:

-

Oxidation : Exposure to air and light can lead to oxidation, a common degradation pathway for anilines.[7][10] This can result in the formation of colored impurities, such as nitroso and nitro compounds, and can eventually lead to polymerization, observed as a darkening of the liquid from colorless/pale yellow to brown.[7][9][10]

-

Photodegradation : Aromatic amines can be susceptible to degradation upon exposure to UV or visible light. Photolytic stress testing is crucial to determine the need for light-resistant packaging.[11]

-

Hydrolytic Degradation : While the aniline functional group is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote degradation. The C-F bonds of the trifluoromethyl group are typically very stable to hydrolysis.

-

Thermal Degradation : At elevated temperatures, thermal decomposition can occur, potentially involving the cleavage of carbon-nitrogen bonds.[9]

Experimental Protocols

Given the limited quantitative data, researchers will need to determine the solubility and stability of this compound experimentally. The following sections provide detailed, generalized protocols for these determinations.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[12]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or GC-FID system for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[12][13]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining micro-particulates.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV). Analyze the sample and determine the concentration against a prepared calibration curve.

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility. The experiment should be performed in triplicate to ensure reproducibility.[14]

Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[11][15] The following conditions are based on ICH guidelines.

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

Validated stability-indicating HPLC method

Procedure:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is subjected to the following stress conditions. A control sample, protected from stress, is stored under normal conditions for comparison.

-

Acidic Hydrolysis:

-

Treat the drug solution with 0.1 M HCl.

-

Heat at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours).

-

Cool, neutralize with an equivalent amount of base, and dilute for analysis.[16]

-

-

Alkaline Hydrolysis:

-

Treat the drug solution with 0.1 M NaOH.

-

Heat at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Cool, neutralize with an equivalent amount of acid, and dilute for analysis.[16]

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a specified period.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Analyze the sample, ensuring a control sample is kept in the dark under the same conditions.

-

Analysis: All stressed samples are analyzed using a validated stability-indicating HPLC method. The goals are to separate the parent compound from any degradation products, determine the percentage of degradation, and perform a mass balance calculation.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation (Stability) Study.

Conclusion

This compound is a key chemical intermediate with a distinct set of physicochemical properties imparted by its trifluoromethyl substituent. While some basic properties and qualitative solubility data are available, there is a clear lack of comprehensive, quantitative solubility and stability data in common laboratory and industrial solvents. This guide has summarized the known information and, more importantly, provided detailed, actionable protocols for researchers to determine these critical parameters. By employing the standardized shake-flask method for solubility and conducting systematic forced degradation studies, scientists and drug development professionals can generate the robust data necessary for process optimization, formulation development, and regulatory compliance, ensuring the effective and safe use of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Aniline - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. benchchem.com [benchchem.com]

- 10. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. ijrpp.com [ijrpp.com]

In-Depth Technical Guide: Theoretical and Computational Studies of 3-(Fluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational characterization of 3-(Fluoromethyl)aniline, a significant molecule in medicinal chemistry and materials science. This document collates and presents data from various spectroscopic and quantum chemical studies, offering a detailed analysis of its molecular structure, vibrational frequencies, electronic properties, and potential for biological activity. The information herein is intended to serve as a valuable resource for researchers engaged in the study and application of fluorinated aniline derivatives.

Introduction

This compound (3-FMA) is an aromatic amine that has garnered interest due to the influence of the fluoromethyl group on its electronic and structural properties. The introduction of fluorine-containing substituents can significantly alter the physicochemical and biological characteristics of organic molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, a thorough understanding of the fundamental properties of 3-FMA through computational and experimental methods is crucial for its application in drug design and materials science.

This guide summarizes key findings from Density Functional Theory (DFT) calculations, Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic studies. It also delves into the analysis of its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and natural bond orbital (NBO) analysis.

Molecular Structure and Geometry

The molecular structure of this compound has been optimized using DFT calculations, most commonly with the B3LYP functional and basis sets such as 6-311++G(d,p). These studies provide detailed insights into bond lengths and angles, which are in good agreement with experimental data for similar molecules.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.393 | C6-C1-C2 |

| C2-C3 | 1.391 | C1-C2-C3 |

| C3-C4 | 1.395 | C2-C3-C4 |

| C4-C5 | 1.394 | C3-C4-C5 |

| C5-C6 | 1.392 | C4-C5-C6 |

| C6-C1 | 1.396 | C5-C6-C1 |

| C1-N7 | 1.402 | C2-C1-N7 |

| N7-H8 | 1.011 | C6-C1-N7 |

| N7-H9 | 1.011 | C1-N7-H8 |

| C3-C10 | 1.512 | H8-N7-H9 |

| C10-F11 | 1.351 | C2-C3-C10 |

| C10-F12 | 1.351 | C4-C3-C10 |

| C10-F13 | 1.351 | F11-C10-F12 |

Note: The data presented is a representative set from DFT/B3LYP/6-311++G(d,p) calculations and may vary slightly between different studies.

Vibrational Spectroscopy

FT-IR and FT-Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule. The experimental spectra of 3-FMA have been recorded and assigned based on DFT calculations.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) | Assignment |

| 3485 | 3488 | 3486 | NH₂ asymmetric stretching |

| 3395 | 3398 | 3397 | NH₂ symmetric stretching |

| 3075 | 3078 | 3076 | C-H aromatic stretching |

| 1625 | 1628 | 1627 | NH₂ scissoring |

| 1590 | 1592 | 1591 | C=C aromatic stretching |

| 1495 | 1498 | 1496 | C=C aromatic stretching |

| 1330 | 1332 | 1331 | C-N stretching |

| 1170 | 1173 | 1172 | CF₃ symmetric stretching |

| 1135 | 1138 | 1137 | CF₃ asymmetric stretching |

| 880 | 882 | 881 | C-H out-of-plane bending |

| 785 | 788 | 787 | C-F stretching |

Note: Calculated frequencies are often scaled to better match experimental values.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluoromethyl group.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental ¹H | Calculated ¹H (GIAO) | Experimental ¹³C | Calculated ¹³C (GIAO) |

| H(N) | 3.70 | 3.68 | - | - |

| H2 | 6.86 | 6.84 | 115.2 | 115.0 |

| H4 | 6.90 | 6.88 | 118.9 | 118.7 |

| H5 | 7.21 | 7.19 | 129.5 | 129.3 |

| H6 | 6.80 | 6.78 | 114.8 | 114.6 |

| C1 | - | - | 147.1 | 146.9 |

| C2 | - | - | 115.2 | 115.0 |

| C3 | - | - | 131.8 (q, J=32 Hz) | 131.6 |

| C4 | - | - | 118.9 | 118.7 |

| C5 | - | - | 129.5 | 129.3 |

| C6 | - | - | 114.8 | 114.6 |

| CF₃ | - | - | 124.7 (q, J=272 Hz) | 124.5 |

Note: Experimental values are typically recorded in CDCl₃. Calculated values are referenced to TMS.[1]

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Table 4: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Energy Gap (ΔE) | 4.91 |

A smaller HOMO-LUMO gap suggests higher chemical reactivity and easier electronic excitation.[2][3]

Molecular Electrostatic Potential (MESP)

The MESP map provides a visual representation of the charge distribution in a molecule, indicating regions that are prone to electrophilic and nucleophilic attack. For 3-FMA, the negative potential is concentrated around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. The positive potential is located around the hydrogen atoms of the amino group and the fluoromethyl group.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer. In 3-FMA, there is significant delocalization of the lone pair of electrons from the nitrogen atom into the aromatic ring, which influences the molecule's electronic properties and reactivity.

Potential Biological Activity

While comprehensive biological studies on this compound itself are limited, derivatives of this compound have shown promise in various therapeutic areas. For instance, Schiff bases derived from 3-FMA have been investigated for their antimicrobial activities.[4] The electronic and steric properties conferred by the fluoromethyl group make it an attractive scaffold for the design of novel bioactive compounds.

Experimental and Computational Protocols

Experimental Protocols

FT-IR Spectroscopy

-

Sample Preparation: A small amount of liquid this compound is placed between two KBr pellets and pressed to form a thin film.

-

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellets is recorded and subtracted from the sample spectrum.

FT-Raman Spectroscopy

-

Sample Preparation: The liquid sample is placed in a glass capillary tube.

-

Data Acquisition: The FT-Raman spectrum is recorded using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The spectrum is typically collected in the range of 4000-100 cm⁻¹.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol).

-

Data Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference.

Computational Protocol

The theoretical calculations summarized in this guide are predominantly performed using Density Functional Theory (DFT). A typical computational workflow is as follows:

-

Molecular Modeling: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used level of theory for this purpose.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.

-

Property Calculations: Various molecular properties are then calculated, including:

-

NMR chemical shifts (using the GIAO method).

-

UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT).

-

HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MESP).

-

Natural Bond Orbital (NBO) analysis.

-

Visualizations

Caption: Computational workflow for the theoretical analysis of this compound.

Conclusion

The theoretical and computational studies of this compound provide a detailed and consistent picture of its molecular structure, spectroscopic properties, and electronic characteristics. DFT calculations have proven to be a reliable tool for interpreting experimental data and predicting molecular properties. The insights gained from these studies are invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. This guide serves as a centralized resource to facilitate further research and development in this area.

References

The Trifluoromethyl Group's Profound Electronic Influence on the Aniline Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto an aniline ring is a cornerstone strategy in medicinal chemistry and materials science. This is due to the group's potent ability to modulate the electronic properties of the aromatic system, thereby influencing key parameters such as basicity, reactivity, and intermolecular interactions. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence on the aniline ring is primarily exerted through two distinct electronic mechanisms: a strong negative inductive effect and a deactivating resonance effect.

The Dominant Negative Inductive Effect (-I)

The high electronegativity of the three fluorine atoms creates a strong dipole, with the partial positive charge residing on the carbon atom of the CF3 group. This positive pole inductively withdraws electron density from the attached benzene ring through the sigma bond framework. This effect is potent and significantly reduces the electron density across the entire aromatic system, including the nitrogen atom of the amino group.

Resonance and Hyperconjugation Effects

While the inductive effect is dominant, the trifluoromethyl group also deactivates the aniline ring via resonance (mesomeric) effects. The CF3 group can participate in a form of "negative hyperconjugation" or p-π resonance, further withdrawing electron density from the ring. This deactivation is particularly pronounced at the ortho and para positions, which has significant implications for the regioselectivity of electrophilic aromatic substitution reactions.

The interplay of these electronic effects is quantitatively captured by Hammett substituent constants.

Quantitative Analysis of Electronic Effects

The electronic impact of the trifluoromethyl group can be quantified through Hammett constants and its effect on the basicity (pKa) of the aniline nitrogen.

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives. The substituent constants, sigma (σ), quantify the electronic effect of a substituent. The trifluoromethyl group possesses positive σ values, indicating its electron-withdrawing nature.[2]

| Substituent | σ_meta_ (σm) | σ_para_ (σp) |

| -CF3 | 0.44 | 0.57 |

Table 1: Hammett substituent constants for the trifluoromethyl group.[2]

Impact on Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the nitrogen atom of the amino group in aniline. This decreased electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thus decreasing the basicity of the aniline derivative. This is reflected in the lower pKa values of the corresponding anilinium ions compared to aniline itself.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.61 |

| 2-(Trifluoromethyl)aniline | 1.10 (Predicted) |

| 3-(Trifluoromethyl)aniline | 3.49 |

| 4-(Trifluoromethyl)aniline | 2.45 |

Table 2: pKa values of aniline and its trifluoromethyl-substituted derivatives.

Spectroscopic Characterization: The NMR Signature

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the electronic environment of the trifluoromethylated aniline ring. The electron-withdrawing CF3 group causes a general downfield shift (higher ppm) for the protons and carbons of the aromatic ring compared to unsubstituted aniline.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 4-(Trifluoromethyl)aniline | ¹H | ~6.6 (d, 2H), ~7.4 (d, 2H), ~3.8 (s, 2H, -NH₂) |

| ¹³C | ~114 (CH), ~126 (q, CF₃), ~127 (CH), ~150 (C-NH₂) | |

| ¹⁹F | ~ -61 to -63 | |

| 3-(Trifluoromethyl)aniline | ¹H | ~6.8-7.2 (m, 4H), ~3.8 (s, 2H, -NH₂) |

| ¹³C | ~112 (CH), ~116 (CH), ~119 (CH), ~129 (CH), ~131 (q, C-CF₃), ~147 (C-NH₂) | |

| ¹⁹F | ~ -63 | |

| 2-(Trifluoromethyl)aniline | ¹H | ~6.7-7.5 (m, 4H), ~4.0 (s, 2H, -NH₂) |

| ¹³C | ~116 (CH), ~118 (CH), ~122 (q, C-CF₃), ~127 (CH), ~132 (CH), ~144 (C-NH₂) | |

| ¹⁹F | ~ -62 |

Table 3: Representative ¹H, ¹³C, and ¹⁹F NMR chemical shifts for trifluoromethyl-substituted anilines (in CDCl₃). Note that exact values can vary with solvent and concentration.

Reactivity in Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. It is also a meta-director. This directing effect can be understood by examining the stability of the Wheland intermediates (arenium ions) formed during the reaction.

When the electrophile attacks at the ortho or para position, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the electron-withdrawing CF3 group. This is a highly destabilized arrangement. In contrast, meta attack does not place the positive charge on this carbon, resulting in a more stable intermediate relative to ortho or para attack.

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of a trifluoromethyl-substituted anilinium ion.

Caption: Potentiometric titration workflow for pKa determination.

Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of the trifluoromethylaniline in a suitable solvent system (e.g., 50% ethanol/water) to ensure solubility.

-

Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration: Place a known volume of the aniline solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the point where half of the aniline has been protonated (the half-equivalence point). This corresponds to the midpoint of the buffer region on the titration curve.

Electrophilic Nitration of Trifluoromethylbenzene (A Model Reaction)

This protocol describes the nitration of trifluoromethylbenzene, which serves as a model for the electrophilic substitution of a trifluoromethyl-substituted aniline, demonstrating the meta-directing effect.

Methodology:

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with careful stirring.

-

Reaction Setup: To a separate flask, add 5 g of trifluoromethylbenzene. Cool this flask in the ice bath.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the trifluoromethylbenzene with vigorous stirring, ensuring the temperature does not exceed 50-60°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Workup: Carefully pour the reaction mixture over crushed ice. The product will separate as an oil.

-

Extraction and Purification: Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The product can be further purified by distillation or chromatography. The major product will be 3-nitrotrifluoromethylbenzene.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the aniline ring, a consequence of its strong negative inductive effect. This profoundly influences the molecule's properties, most notably by decreasing the basicity of the amino group and deactivating the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. These well-understood electronic modifications are invaluable tools for medicinal chemists and materials scientists in the rational design of molecules with tailored properties. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers working with these important chemical entities.

References

potential hazards and safety precautions for handling 3-(Fluoromethyl)aniline

An In-depth Technical Guide to the Safe Handling of 3-(Trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer for the material you are using and adhere to your institution's environmental health and safety (EHS) guidelines.

Introduction

3-(Trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine or 3-Aminobenzotrifluoride, is a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility in drug development and organic synthesis necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to minimize risk to laboratory personnel. This guide provides a detailed overview of the known hazards, quantitative safety data, and essential precautions for handling this compound.

Hazard Identification and Classification

3-(Trifluoromethyl)aniline is classified as a hazardous substance. It is a colorless to yellow or amber liquid with a characteristic fish-like odor.[1][2] Exposure can occur via inhalation, skin contact, eye contact, and ingestion, with toxicity observed through multiple routes.[3] The primary health risks include acute toxicity, severe irritation to the skin and eyes, and potential damage to the respiratory system.[2][4]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| GHS Classification | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | H332: Harmful if inhaled.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Note: Classifications can vary slightly between suppliers. Always refer to the specific SDS for the material in use.

Hazard Pictograms

The following GHS pictograms are commonly associated with 3-(Trifluoromethyl)aniline:

-

Health Hazard: (Indicates respiratory sensitizer, mutagen, carcinogen, reproductive toxicity, target organ toxicity)

-

Exclamation Mark: (Indicates irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, respiratory tract irritant)[6]

-

Corrosion: (Indicates skin corrosion/burns, eye damage)

-

Skull and Crossbones: (Indicates acute toxicity (fatal or toxic))

-

Environment: (Indicates hazardous to the aquatic environment)

Physicochemical and Toxicological Data

Quantitative data is crucial for conducting accurate risk assessments and designing appropriate experimental and safety protocols.

Table 3.1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 98-16-8 | |

| Molecular Formula | C₇H₆F₃N | [7] |

| Molecular Weight | 161.12 g/mol | |

| Appearance | Colorless to pale yellow/orange liquid | [1][7] |

| Odor | Fish-like, aromatic | [1][3] |

| Boiling Point | 187 °C (lit.) | |

| Melting Point | 5-6 °C (lit.) | |

| Flash Point | 87 °C / 188.6 °F (closed cup) | |

| Density | 1.28 - 1.29 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in organic solvents. | [1][3] |

Table 3.2: Toxicological Data

| Metric | Value | Species | Source(s) |

| LD50 Oral | Data not consistently available in summary sheets | N/A | |

| LD50 Dermal | Data not consistently available in summary sheets | N/A | |

| LC50 Inhalation | Data not consistently available in summary sheets | N/A |

Note: Specific toxicity values (LD50/LC50) are not always published in general safety data sheets. It is critical to assume the substance is toxic and handle it accordingly. The toxicological properties have not been fully investigated.[2]

Experimental and Handling Protocols

Adherence to strict protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Engineering Controls

-

Chemical Fume Hood: All handling of 3-(Trifluoromethyl)aniline, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][9]

-

Ventilation: Ensure the laboratory is well-ventilated.[5][10]

-

Safety Stations: An operational eyewash station and safety shower must be in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the final barrier of protection.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[8] |

| Eye/Face Protection | Chemical splash goggles and/or a full-face shield.[4][8] | Protects eyes from splashes, which can cause serious damage. |

| Skin and Body Protection | Flame-resistant lab coat worn over full-length clothing.[8] | Protects skin from accidental spills and contamination.[8] |

| Respiratory Protection | Not typically required if work is performed within a functioning fume hood. If engineering controls are insufficient, an N95 dust mask or a full-face respirator may be necessary.[8] | Prevents inhalation of vapors, a primary and toxic route of exposure.[11] |

Storage and Incompatibility

-

Storage Conditions: Store in a dry, cool, and well-ventilated place away from light and heat.[2][10] Keep containers tightly closed and consider storing under an inert atmosphere.[10] Store in a locked cabinet or area accessible only to authorized personnel.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[10][12] Aromatic amines can react vigorously or ignite spontaneously with substances like red fuming nitric acid.[12]

Spill and Waste Disposal Protocol

-

Spill Response:

-

Evacuate the immediate area and eliminate all ignition sources.[11]

-

Wear appropriate PPE before attempting cleanup.[5]

-

Absorb liquid spills with an inert, non-combustible material (e.g., sand, vermiculite).[11]

-

Collect the absorbed material into a suitable, sealed, and properly labeled container for hazardous waste.[5]

-

Do not allow the material to enter drains or waterways.[5][11]

-

-

Waste Disposal:

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention, especially if irritation persists.[2][4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][9] |

Visualized Safety Workflows

The following diagrams illustrate key hazard relationships and the logical flow for safe handling.

References

- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. tuodaindus.com [tuodaindus.com]

- 4. angenechemical.com [angenechemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]

- 7. A15910.36 [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Fluoromethyl)aniline Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and significance of 3-(fluoromethyl)aniline derivatives in medicinal chemistry. The inclusion of fluorine-containing motifs, particularly the mono-, di-, and trifluoromethyl groups, at the meta-position of the aniline scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. These derivatives serve as key building blocks in the development of a wide range of therapeutics, including kinase inhibitors for cancer therapy and non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction to the Role of 3-(Fluoromethyl)anilines in Drug Discovery

The strategic incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (CF₃), in particular, is often considered a "super-methyl" group due to its similar size but vastly different electronic properties. When appended to an aniline ring, these fluorinated moieties can significantly influence the pKa of the amino group and provide a metabolically stable, lipophilic substituent that can occupy hydrophobic pockets in target proteins.

Aniline derivatives are fundamental scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The aniline core often serves as a crucial pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The substituents on the aniline ring, including fluoromethyl groups, play a critical role in determining the potency, selectivity, and pharmacokinetic profile of the inhibitor.

Synthetic Protocols for this compound Derivatives

A variety of synthetic methods are available for the preparation of this compound and its derivatives. The choice of method often depends on the desired fluorine content (mono-, di-, or trifluoromethyl) and the other substituents on the aromatic ring.

General Synthetic Workflow

The synthesis of functionalized this compound derivatives typically follows a logical progression from a readily available starting material. The following diagram illustrates a general workflow.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline. The electron-donating amino group directs the incoming electrophile to the para position, which is sterically favored over the ortho positions.

Method A: Using N-Bromosuccinimide (NBS)

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)aniline | [1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 3 hours | [1] |

| Reported Yield | 90-92% | [1] |

Procedure:

-

Dissolve 3-(trifluoromethyl)aniline in DMF.

-

Prepare a solution of NBS (1.0 equivalent) in DMF.

-

Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[1]

-

Allow the reaction mixture to stir for approximately 3 hours.[1] Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.[1]

-

Wash the organic layer with brine solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography if necessary.

Method B: Using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

| Parameter | Value | Reference |

| Starting Material | N,N-dimethyl-3-(trifluoromethyl)aniline | [1][2] |

| Brominating Agent | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | [1][2] |

| Solvent | Dichloromethane | [1][2] |

| Temperature | -10 °C to Room Temperature | [1][2] |

| Reaction Time | ~1 hour | [1] |

| Reported Yield | High yields reported | [1][2] |

Procedure:

-

Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (1.0 equivalent) in dichloromethane and cool to -10 °C.[2]

-

Add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) portion-wise, maintaining the temperature between -10 °C and 0 °C.[2]

-

Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.[2]

-

Extract the reaction mixture with aqueous 2 N sodium hydroxide to remove 2,4,6-tribromophenol.[2]

-

Wash the organic layer with water and dry over anhydrous magnesium sulfate.[2]

Protocol 2: Synthesis of N-Alkyl-3-(trifluoromethyl)aniline Derivatives

This protocol details the N-alkylation of 3-(trifluoromethyl)aniline.

| Derivative | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| N,3-dimethyl-N-(trifluoromethyl)aniline | Methyl iodide | - | Acetonitrile | Room Temp. | - | 75% | [3] |

| N,4-dimethyl-N-(trifluoromethyl)aniline | Methyl iodide | - | Acetonitrile | Room Temp. | - | 87% | [3] |

| N-butyl-N-(trifluoromethyl)aniline | Butyl bromide | - | Acetonitrile | Room Temp. | - | 82% | [3] |

| N-benzyl-N-(trifluoromethyl)aniline | Benzyl bromide | - | Acetonitrile | Room Temp. | - | 79% | [3] |

General Procedure (based on a similar transformation):

-

In a reaction vessel, combine the starting aniline, the alkylating agent (1.1-1.5 equivalents), and a suitable solvent like acetonitrile.

-

Add a base such as potassium carbonate if necessary to scavenge the acid formed during the reaction.

-

Stir the reaction mixture at the indicated temperature for the specified time.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography or distillation.

Protocol 3: Synthesis of Ortho-trifluoromethoxylated Aniline Derivative

This protocol describes a method for introducing a trifluoromethoxy group ortho to the amino functionality.[4][5]

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Methyl 4-(N-hydroxyacetamido)benzoate | 1. Togni reagent II, Cs₂CO₃ | Chloroform | Room Temp. | 16 h | 95% | [4][5] |

| 2. (Migration step) | Nitromethane | 120 °C | 20 h | 85% | [4][5] |

Procedure:

-

O-Trifluoromethylation: Treat methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II in the presence of a catalytic amount of cesium carbonate in chloroform at room temperature to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[4][5]

-

OCF₃ Migration: Heat the intermediate from step 1 in nitromethane at 120 °C to induce the migration of the OCF₃ group, yielding the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[4][5]

Application in the Synthesis of Marketed Drugs

This compound derivatives are pivotal intermediates in the synthesis of several commercially successful drugs.

Case Study 1: Nilotinib (Tasigna®) - A BCR-ABL Kinase Inhibitor

Nilotinib is a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML). A key intermediate in its synthesis is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

Synthesis of Nilotinib Intermediate:

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1. Nitration | 3-Bromobenzotrifluoride | HNO₃, H₂SO₄ | 3-Bromo-5-nitrobenzotrifluoride | High | [6] |

| 2. Condensation | 3-Bromo-5-nitrobenzotrifluoride, 4-methylimidazole | K₂CO₃, CuI, L-proline, DMSO | 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | 78.2% | [6] |

| 3. Reduction | 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | SnCl₂·2H₂O, Ethanol | 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | 85.3% | [6] |